- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

Cas no 1209-66-1 (Phenothiazine S,S-Dioxide)

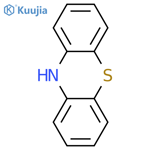

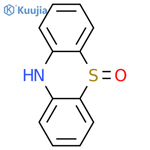

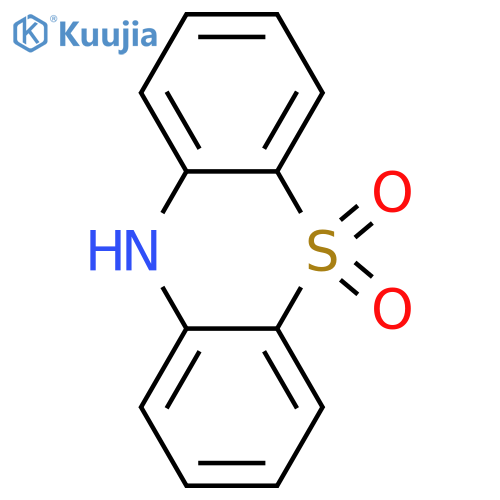

Phenothiazine S,S-Dioxide structure

商品名:Phenothiazine S,S-Dioxide

Phenothiazine S,S-Dioxide 化学的及び物理的性質

名前と識別子

-

- 10H-Phenothiazine,5,5-dioxide

- 10H-phenothiazino-5,5-dioxide

- Phenothiazin-5,5-dioxid

- phenothiazine-5,5-dioxide

- phenothiazine-S,S-dioxide

- UNII-2A1OL5D4U2

- Phenothiazine, 5,5-dioxide (6CI, 7CI, 8CI)

- 10H-5λ6-Phenothiazine-5,5-dione

- 5,5-Dioxophenothiazine

- Phenothiazine S,S-dioxide

- 10H-phenothiazine 5,5-dioxide

- 1209-66-1

- NCGC00245912-01

- cid_71024

- HMS1652O11

- STK862563

- CHEMBL1334632

- Phenothiazine 5,5-dioxide

- 5LAMBDA~6~-PHENOTHIAZINE-5,5(10H)-DIONE

- MFCD00455447

- BDBM65847

- SR-01000393539-5

- EU-0033940

- G82810

- SMR000559767

- SR-01000393539-1

- Q27254456

- 10H-5??-PHENOTHIAZINE-5,5-DIONE

- DTXSID30153058

- SCHEMBL1021854

- VS-08866

- E?-phenothiazine-5,5-dione

- SR-01000393539-4

- Oprea1_610038

- AKOS000282012

- 5,5-Dioxophenothiazine;

- EINECS 214-907-6

- NS00006140

- 10H-5

- SR-01000393539

- HMS2852I12

- MLS001197777

- 5,5-Dioxo-10H-phenothiazine

- 10H-Phenothiazine5,5-dioxide

- CS-0021668

- BBL028607

- 2A1OL5D4U2

- Phenothiazine S,S-Dioxide

-

- インチ: 1S/C12H9NO2S/c14-16(15)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)16/h1-8,13H

- InChIKey: ZAYUOSICZWFJSW-UHFFFAOYSA-N

- ほほえんだ: O=S1(C2C(=CC=CC=2)NC2C1=CC=CC=2)=O

計算された属性

- せいみつぶんしりょう: 231.03500

- どういたいしつりょう: 231.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.371

- ゆうかいてん: 160-161 °C

- ふってん: 454°Cat760mmHg

- フラッシュポイント: 228.4°C

- 屈折率: 1.654

- PSA: 54.55000

- LogP: 3.79520

Phenothiazine S,S-Dioxide セキュリティ情報

Phenothiazine S,S-Dioxide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Phenothiazine S,S-Dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P297600-500mg |

Phenothiazine S,S-Dioxide |

1209-66-1 | 500mg |

$ 651.00 | 2023-09-06 | ||

| TRC | P297600-1000mg |

Phenothiazine S,S-Dioxide |

1209-66-1 | 1g |

$1212.00 | 2023-05-17 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6164-25G |

10H-Phenothiazine 5,5-Dioxide |

1209-66-1 | >95.0%(HPLC)(qNMR) | 25g |

¥2990.00 | 2024-04-18 | |

| A2B Chem LLC | AD32159-250mg |

10H-Phenothiazine,5,5-dioxide |

1209-66-1 | 95% | 250mg |

$122.00 | 2024-04-20 | |

| A2B Chem LLC | AD32159-1g |

10H-Phenothiazine,5,5-dioxide |

1209-66-1 | 95% | 1g |

$312.00 | 2024-04-20 | |

| A2B Chem LLC | AD32159-100mg |

10H-Phenothiazine,5,5-dioxide |

1209-66-1 | 95% | 100mg |

$76.00 | 2024-04-20 | |

| abcr | AB599442-5g |

10H-Phenothiazine 5,5-Dioxide; . |

1209-66-1 | 5g |

€195.90 | 2024-04-20 | ||

| A2B Chem LLC | AD32159-5g |

10H-Phenothiazine,5,5-dioxide |

1209-66-1 | 95% | 5g |

$1065.00 | 2024-04-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6164-5G |

10H-Phenothiazine 5,5-Dioxide |

1209-66-1 | >95.0%(HPLC)(qNMR) | 5g |

¥1040.00 | 2024-04-18 | |

| TRC | P297600-1g |

Phenothiazine S,S-Dioxide |

1209-66-1 | 1g |

$ 1213.00 | 2023-09-06 |

Phenothiazine S,S-Dioxide 合成方法

合成方法 1

合成方法 2

合成方法 3

Phenothiazine S,S-Dioxide Raw materials

Phenothiazine S,S-Dioxide Preparation Products

Phenothiazine S,S-Dioxide 関連文献

-

Songpo Xiang,Zhi Huang,Shuaiqiang Sun,Xialei Lv,Lianwei Fan,Shaofeng Ye,Hongting Chen,Runda Guo,Lei Wang J. Mater. Chem. C 2018 6 11436

-

Yuling Sun,Daokun Zhong,Siqi Liu,Ling Yue,Zhao Feng,Xuming Deng,Xi Chen,Xiaolong Yang,Guijiang Zhou J. Mater. Chem. C 2023 11 4694

-

Zhaojun Liu,Erbo Shi,Yu Wan,Najun Li,Dongyun Chen,Qingfeng Xu,Hua Li,Jianmei Lu,Keqin Zhang,Lihua Wang J. Mater. Chem. C 2015 3 2033

-

4. Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitorsDelna Johnson,Javeena Hussain,Siddhant Bhoir,Vaishali Chandrasekaran,Parul Sahrawat,Tanya Hans,Md Imtiaz Khalil,Arrigo De Benedetti,Vijay Thiruvenkatam,Sivapriya Kirubakaran Org. Biomol. Chem. 2023 21 1980

-

Yogajivan Rout,Anupama Ekbote,Rajneesh Misra J. Mater. Chem. C 2021 9 7508

1209-66-1 (Phenothiazine S,S-Dioxide) 関連製品

- 23503-68-6(2-(Methylsulfonyl) Phenothiazine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1209-66-1)Phenothiazine S,S-Dioxide

清らかである:99%/99%

はかる:1g/5g

価格 ($):230.0/803.0